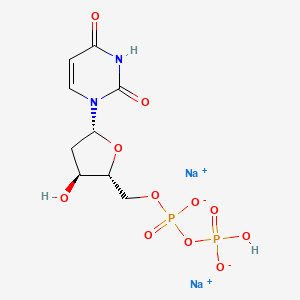
Unii-BR2Y2lga6L
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
GHRP 3, is an amino acid derivative used in peptide chemistry.
Aplicaciones Científicas De Investigación
Liquid-Phase Syntheses of Inorganic Nanoparticles
- Overview: The synthesis of novel materials, like inorganic nanoparticles, is a key area of chemical research. It has substantial implications in various industries, including electronics, where it has driven the evolution from vacuum tubes to semiconductors and microchips.
- Relevance: This research highlights the intersection of scientific discovery and technological development, demonstrating the practical applications of chemical innovations in industry and technology.
- Read more.
Surface Science Research in Actinide Elements
- Overview: Focuses on the synthesis and surface spectroscopy studies of thin films of actinides and actinide compounds, employing spectroscopies like XPS, UPS, and AES.
- Relevance: Provides insights into the chemical properties and potential applications of actinide elements in various scientific and technological fields.
- Read more.
Multinational Comparative Time Budget Research
- Overview: Directed by Alexander Szlai, this project involved parallel surveys in various countries to understand the allocation of time in different cultures.
- Relevance: Although indirectly related, it offers a broader perspective on the importance of interdisciplinary research and its impact on understanding societal patterns.
- Read more.
University Nanosat Program
- Overview: A program cosponsored by various scientific organizations to encourage the development of student-built nanosatellites.
- Relevance: Highlights the role of academia in advancing aerospace technology and promoting innovative research methodologies.
- Read more.
Collaborative Working Environment for Environmental Models
- Overview: Discusses the development of collaborative frameworks for large scientific applications, like the Unified Air Pollution Model (UNI-DEM).
- Relevance: Emphasizes the significance of collaborative and distributed computing environments in enhancing scientific research, especially in large-scale applications.
- Read more.
Translation of Scientific Research into Innovations
- Overview: Explores how basic scientific research is translated into practical and deployable innovations, shaping society's technological advancements.
- Relevance: Provides insight into the dynamics between scientific research, technological innovation, and societal impact.
- Read more.
Insatiable Curiosity: Innovation in a Fragile Future
- Overview: Discusses the interrelationship between scientific research, technological innovation, and societal influences.
- Relevance: Highlights the challenges and opportunities in scientific research and innovation, emphasizing the need for societal engagement and ethical considerations.
- Read more.
Hereditary Neurological Disorders Research
- Overview: Examines the occurrence of ubiquitinated intranuclear inclusions in various brain regions in patients with hereditary dentatorubral-pallidoluysian atrophy (DRPLA).
- Relevance: Provides significant insights into the neurological aspects of genetic disorders, contributing to the broader field of medical research.
- Read more.
Propiedades
Número CAS |
259230-56-3 |
|---|---|
Nombre del producto |
Unii-BR2Y2lga6L |
Fórmula molecular |
C₃₂H₅₀N₁₀O₅ · x C₂HF₃O₂ |
Peso molecular |
654.8 |
Nombre IUPAC |
(2R)-N-[(2R,3R)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]-1-[(2R)-2-[(2-amino-2-methylpropanoyl)amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C32H50N10O5/c1-5-18(2)25(28(45)39-22(26(33)43)12-8-14-37-31(34)35)41-27(44)24-13-9-15-42(24)29(46)23(40-30(47)32(3,4)36)16-19-17-38-21-11-7-6-10-20(19)21/h6-7,10-11,17-18,22-25,38H,5,8-9,12-16,36H2,1-4H3,(H2,33,43)(H,39,45)(H,40,47)(H,41,44)(H4,34,35,37)/t18-,22+,23-,24-,25-/m1/s1 |
SMILES |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C1CCCN1C(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(C)(C)N |
Sinónimos |
GHRP 3 TFA Salt; 2-Methylalanyl-D-tryptophyl-D-prolyl-D-isoleucyl-L-argininamide; Human growth hormone-releasing peptide 3 TFA Salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Zirconium,[(7aS,7'aS)-1,2-ethanediylbis[(1,2,3,3a,7a-h)-4,5,6,7-tetrahydro-1H-inden-1-ylidene]]dimethyl-(9CI)](/img/structure/B1139551.png)





